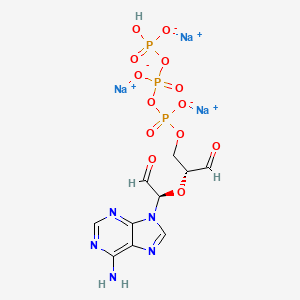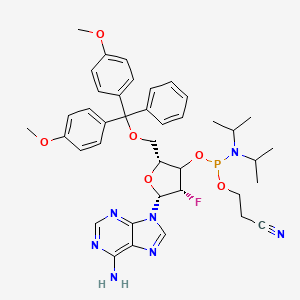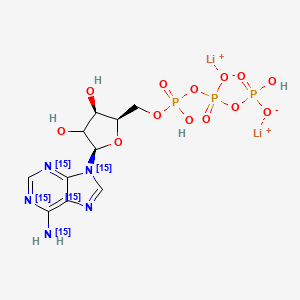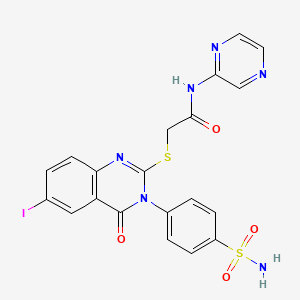
AChE-IN-45
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It exhibits an IC50 value of 11.57±0.45 nM and demonstrates both antioxidant and neuroprotective activities . Acetylcholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease, where they help increase the levels of acetylcholine in the brain, thereby improving cognitive function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-45 involves multiple steps, starting with the preparation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. These derivatives are synthesized through a series of reactions involving hydrazine, aldehydes, and other reagents under controlled conditions . The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and adhering to safety and environmental regulations. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
AChE-IN-45 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, aldehydes, oxidizing agents, and reducing agents. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide. These derivatives exhibit different inhibitory activities against acetylcholinesterase and other enzymes, making them valuable for further research and development .
Applications De Recherche Scientifique
AChE-IN-45 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of acetylcholinesterase inhibitors.
Biology: It is used to investigate the biological mechanisms of acetylcholinesterase inhibition and its effects on neurotransmission.
Mécanisme D'action
AChE-IN-45 exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, enhancing cholinergic neurotransmission and improving cognitive function . The molecular targets and pathways involved include the catalytic anionic site and the peripheral anionic site of acetylcholinesterase, where this compound binds and inhibits the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to AChE-IN-45 include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for treating dementia associated with Alzheimer’s and Parkinson’s diseases.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors, used in Alzheimer’s disease treatment.
Uniqueness
This compound is unique due to its dual inhibitory activity against acetylcholinesterase and Beta-site APP Cleaving Enzyme 1 (BACE 1), making it a promising candidate for the treatment of Alzheimer’s disease . Its strong enzyme inhibitory performance, combined with antioxidant and neuroprotective activities, sets it apart from other acetylcholinesterase inhibitors .
Propriétés
Formule moléculaire |
C20H15IN6O4S2 |
|---|---|
Poids moléculaire |
594.4 g/mol |
Nom IUPAC |
2-[6-iodo-4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanyl-N-pyrazin-2-ylacetamide |
InChI |
InChI=1S/C20H15IN6O4S2/c21-12-1-6-16-15(9-12)19(29)27(13-2-4-14(5-3-13)33(22,30)31)20(25-16)32-11-18(28)26-17-10-23-7-8-24-17/h1-10H,11H2,(H2,22,30,31)(H,24,26,28) |
Clé InChI |
GXYDTURCWCYZEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)I)N=C2SCC(=O)NC4=NC=CN=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





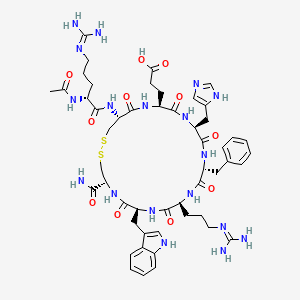
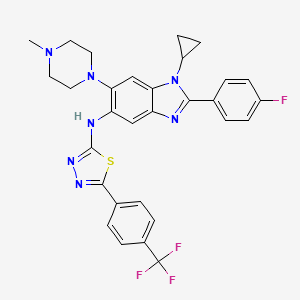
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
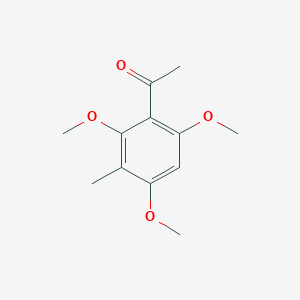


![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
